3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide
Description
Significance of Pyridine (B92270) N-Oxides in Modern Organic Synthesis
Pyridine N-oxides are a crucial class of heteroaromatic compounds that serve as pivotal intermediates in organic synthesis. bohrium.com Their utility stems from their unique reactivity, which overcomes the inherent stability and relative inertness of the parent pyridine ring. bohrium.comresearchgate.net This enhanced reactivity allows for the synthesis of a wide array of substituted pyridines, many of which are key components in biologically active molecules and advanced materials. researchgate.netsemanticscholar.org Pyridine N-oxides facilitate a variety of organic transformations, including C-H activation reactions like arylation, acylation, alkylation, and halogenation, under both metal-catalyzed and metal-free conditions. bohrium.com
The chemistry of pyridine N-oxides dates back to the early 20th century, with the first synthesis of pyridine N-oxide reported by Jakob Meisenheimer in 1926 using peroxybenzoic acid as the oxidant. scripps.eduwikipedia.org The commercialization of pyridine N-oxide in 1954 marked a significant milestone, expanding its accessibility for broader research. scripps.edu Initially, these compounds were primarily used as substrates to introduce functionality to the otherwise unreactive pyridine ring. bohrium.comresearchgate.net Over the decades, their role has evolved significantly. Contemporary research has unlocked their potential as mild oxidants, ligands for metal complexes, and even as catalysts in their own right, particularly in the realm of photoredox catalysis for C-H functionalization reactions. researchgate.net
The distinct reactivity of pyridine N-oxides is a direct consequence of their electronic structure. The N-oxide functional group consists of a dative covalent bond between the nitrogen and oxygen atoms, creating a significant dipole moment and rendering the molecule a stable, 1,2-dipolar species. scripps.eduthieme-connect.de This feature profoundly alters the electronic landscape of the aromatic ring compared to pyridine.
Key electronic properties and their impact on reactivity include:
Enhanced Nucleophilicity and Electrophilicity : The N-oxide group makes the molecule more susceptible to attack by both electrophiles and nucleophiles compared to pyridine. semanticscholar.orgscripps.edu
Resonance Effects : The formally negative charge on the oxygen atom can be delocalized into the pyridine ring through resonance. This increases the electron density at the C2, C4, and C6 positions, making the ring more activated towards electrophilic substitution than pyridine itself. thieme-connect.de
Inductive and Field Effects : The positively charged nitrogen atom withdraws electron density from the ring, particularly from the C2 and C4 positions, making them susceptible to nucleophilic attack. thieme-connect.de
This dual nature allows for a rich and varied reaction profile. Electrophilic substitution, such as nitration, preferentially occurs at the C4 position. youtube.com Conversely, nucleophilic substitutions are common at the C2 and C4 positions, often following an initial reaction where the N-oxide oxygen acts as a nucleophile. scripps.eduwikipedia.org
| Property | Pyridine | Pyridine N-Oxide |
| pKa (of conjugate acid) | 5.2 | 0.8 |
| Dipole Moment (D) | ~2.03 D | ~4.37 D |
| Reactivity towards Electrophiles | Low | High (at C4) |
| Reactivity towards Nucleophiles | Low (requires harsh conditions) | High (at C2, C4) |
The Role of Substituted Pyridines as Versatile Synthetic Intermediates and Scaffolds
Substituted pyridines are ubiquitous structural motifs in a vast range of chemical compounds. Their presence is notable in pharmaceuticals, agrochemicals, natural products, dyes, and functional materials. researchgate.netmdpi.comnih.gov The pyridine ring is a key component in numerous FDA-approved drugs, where it often plays a critical role in binding to biological targets. rsc.org
The development of mild, efficient, and modular methods for synthesizing these valuable scaffolds is a central goal in organic chemistry. nih.gov Pyridine N-oxides serve as indispensable precursors in this endeavor, providing a reliable entry point for regioselective functionalization that is often difficult to achieve with pyridine itself. bohrium.comsemanticscholar.org The ability to introduce a wide variety of substituents onto the pyridine core via N-oxide intermediates allows chemists to fine-tune the steric and electronic properties of molecules for specific applications. nih.govarkat-usa.org
Specific Research Rationale for Investigating 3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide
The specific substitution pattern of this compound makes it a highly promising, yet complex, building block for organic synthesis. The rationale for its investigation lies in the interplay of its distinct substituents and its potential as a precursor for novel chemical structures.
The reactivity of the pyridine N-oxide ring is heavily influenced by the electronic nature of its substituents. rsc.org In this compound, the combination of a halogen, an alkoxy group, and an alkyl group creates a unique electronic and steric environment.
Methyl Group (C2) : This alkyl group is electron-donating through an inductive effect, which can influence the regioselectivity of further reactions. It also provides steric hindrance around the C2 position, which could direct incoming reagents to other sites on the ring.
The synergy of these groups is complex. The electron-donating methyl and methoxy (B1213986) groups work in opposition to the electron-withdrawing bromo group and the inherent electronic pull of the N-oxide functionality. nih.govrsc.org This electronic push-pull system can lead to unique reactivity and provides multiple, distinct sites for sequential and selective chemical modifications. For instance, reactions involving electron-poor pyridine N-oxides have shown higher reactivity towards C-H activation compared to electron-rich analogues. fu-berlin.de
| Substituent | Position | Electronic Effect | Primary Synthetic Role |
| Bromo | C3 | Electron-withdrawing | Handle for cross-coupling reactions |
| Methyl | C2 | Electron-donating | Steric director, electronic modifier |
| Methoxy | C6 | Electron-donating | Ring activation, electronic modifier |
The multi-functional nature of this compound positions it as a valuable precursor for the synthesis of advanced organic materials and complex chemical entities. The ability to selectively functionalize the bromine atom, perform reactions on the pyridine ring itself, and finally remove the N-oxide oxygen provides a multi-step pathway to highly decorated pyridine structures. wikipedia.org
Such polysubstituted pyridines are foundational to the development of:
Pharmaceuticals : The precise spatial arrangement of different functional groups is critical for molecular recognition and biological activity.
Organic Functional Materials : The electronic properties conferred by the substituent pattern can be harnessed to create materials for electronics, such as organic light-emitting diodes (OLEDs) or sensors. rsc.org
Complex Ligands : The nitrogen atom of the pyridine ring, along with other potential coordinating groups introduced via the bromo-substituent, can be used to design sophisticated ligands for catalysis and coordination chemistry. nih.gov
In essence, this compound is not merely a single compound but a platform, offering multiple avenues for diversification and the construction of novel molecular architectures.
Retrosynthetic Strategies Towards the Target Compound
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inamazonaws.com This process involves imaginary bond-breaking steps called disconnections, which must correspond to the reverse of known, reliable chemical reactions. lkouniv.ac.in
Disconnection at the N-Oxide Moiety
The most logical and common retrosynthetic disconnection for pyridine N-oxides is at the nitrogen-oxygen bond. scripps.edu This approach simplifies the target molecule to its corresponding pyridine precursor.
Figure 1: Retrosynthetic Disconnection of the N-O Bond
This disconnection is highly strategic as it leads to the precursor, 3-Bromo-6-methoxy-2-methylpyridine. The forward reaction, the oxidation of a pyridine to a pyridine N-oxide, is a well-established and efficient transformation in organic synthesis. arkat-usa.orgchemtube3d.com The synthesis of the precursor, 3-Bromo-6-methoxy-2-methylpyridine, then becomes the subsequent synthetic challenge.
Disconnection at Halogen or Alkoxy Moieties
Further retrosynthetic analysis can be applied to the precursor, 3-Bromo-6-methoxy-2-methylpyridine. Disconnections can be considered at the carbon-bromine and carbon-oxygen bonds, guided by the principles of electrophilic and nucleophilic aromatic substitution.
Figure 2: Further Retrosynthetic Analysis of the Pyridine Precursor
These disconnections suggest that the precursor could be assembled from simpler pyridine derivatives through halogenation and alkoxylation reactions. For instance, 2-methyl-6-methoxypyridine could be a potential starting material for a bromination reaction. Conversely, a di-substituted pyridine, such as a dibromo- or chloro-bromo-methylpyridine, could undergo nucleophilic substitution to introduce the methoxy group. The feasibility of these steps depends on the directing effects of the existing substituents on the pyridine ring.
Direct N-Oxidation Protocols for Pyridine Precursors
The direct oxidation of the nitrogen atom in the pyridine ring of 3-Bromo-6-methoxy-2-methylpyridine is the most direct route to the target compound. Several oxidative reagents and systems are available for this transformation, each with its own set of advantages and reaction conditions. arkat-usa.org
Application of Peracids (e.g., m-CPBA)
Peroxycarboxylic acids, commonly known as peracids, are widely used reagents for the N-oxidation of pyridines. chemtube3d.comorgsyn.org Among these, meta-chloroperoxybenzoic acid (m-CPBA) is a popular choice due to its commercial availability and reactivity. researchgate.netorganic-chemistry.org
The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peracid. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (bromo) groups on the pyridine ring will influence its nucleophilicity and thus the reaction rate.
Table 1: N-Oxidation of Substituted Pyridines with m-CPBA
| Precursor | Oxidizing Agent | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 2-chloromethylpyridyl derivatives | m-CPBA | Dichloromethane | Low Temperature | Good |
| Pyridine | m-CPBA/HF | DMF/MeOH | Not specified | Excellent |
This table presents examples of m-CPBA application in the N-oxidation of various pyridine derivatives, demonstrating its general utility. arkat-usa.orgresearchgate.netyoutube.com
For the synthesis of this compound, the precursor would be dissolved in a suitable solvent, such as dichloromethane or chloroform, and treated with m-CPBA, often at reduced temperatures to control the reaction's exothermicity. researchgate.net
Hydrogen Peroxide-Based Oxidation Systems (e.g., H₂O₂/Methyltrioxorhenium (MTO))
Hydrogen peroxide (H₂O₂) is an inexpensive and environmentally friendly oxidizing agent. bme.hu However, its reaction with pyridines often requires a catalyst or activation to proceed efficiently. bme.hu A common system involves the use of H₂O₂ in conjunction with a carboxylic acid, such as acetic acid, which forms a peracid in situ. chemtube3d.comorgsyn.org
A more modern and highly efficient catalytic system for N-oxidation utilizes methyltrioxorhenium (MTO) as a catalyst with aqueous hydrogen peroxide. arkat-usa.orgresearchgate.net This system is known for its high yields and applicability to a wide range of substituted pyridines, regardless of their electronic properties. arkat-usa.org The MTO/H₂O₂ system has been successfully used for the N-oxidation of various porphyrins and chlorins. nih.gov
Table 2: Comparison of H₂O₂-Based N-Oxidation Systems
| System | Catalyst/Activator | Substrate Scope | Key Advantages |
|---|---|---|---|
| H₂O₂/Acetic Acid | Acetic Acid | General | Inexpensive reagents |
| H₂O₂/MTO | Methyltrioxorhenium | Broad, including electronically diverse pyridines | High yields, catalytic |
This table compares different hydrogen peroxide-based systems for pyridine N-oxidation. arkat-usa.orgbme.huresearchgate.netrsc.org
The application of the H₂O₂/MTO system to 3-Bromo-6-methoxy-2-methylpyridine would likely involve treating the pyridine with aqueous H₂O₂ in the presence of a catalytic amount of MTO in a suitable solvent. arkat-usa.org
Other Oxidative Reagents and Conditions for N-Oxide Formation
Beyond peracids and H₂O₂ systems, a variety of other reagents can effect the N-oxidation of pyridines. These include Caro's acid (peroxymonosulfuric acid) and sodium perborate. arkat-usa.orgorganic-chemistry.org The choice of reagent can be influenced by the presence of other functional groups in the molecule that might be sensitive to oxidation. For instance, sulfides are susceptible to oxidation, which could be a consideration if the substrate contained such a group. google.com
Table 3: Alternative Reagents for Pyridine N-Oxidation
| Reagent | Description | Reference |
|---|---|---|
| Caro's Acid (H₂SO₅) | A strong oxidizing agent formed from H₂O₂ and sulfuric acid. | arkat-usa.org |
| Sodium Perborate | A solid source of hydrogen peroxide, often used in acetic acid. | organic-chemistry.org |
| Oxaziridines | A class of three-membered heterocyclic compounds containing an N-O bond, acting as oxygen transfer agents. | arkat-usa.org |
This table lists other reagents that have been employed for the synthesis of pyridine N-oxides.
The selection of the most appropriate synthetic method for this compound would depend on factors such as the availability and cost of the starting materials and reagents, desired yield, and scalability of the process. However, direct N-oxidation of the corresponding pyridine precursor using established methods like m-CPBA or a catalytic H₂O₂ system remains the most straightforward and likely approach.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-methoxy-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-5-6(8)3-4-7(11-2)9(5)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHNPEMIHCUEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=[N+]1[O-])OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 6 Methoxy 2 Methyl Pyridine 1 Oxide
Transformations Involving the Bromine Moiety
The carbon-bromine bond in 3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide is a key site for chemical modification. The following sections detail the principal transformations involving this moiety, which allow for the synthesis of diverse derivatives.
Nucleophilic Aromatic Substitution (SNA r) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings. In the context of pyridine (B92270) N-oxides, the ring is electronically deficient and thus primed for attack by nucleophiles. However, the position of the leaving group is critical in determining the reaction's feasibility.
The direct displacement of a halide at the 3-position of a pyridine N-oxide ring via the classical SNAr mechanism is generally challenging. The N-oxide group strongly activates the positions ortho and para (C2, C4, C6) to the nitrogen atom for nucleophilic attack. Consequently, halogens at these positions are readily displaced. In contrast, the C3 position experiences significantly less activation. Kinetic studies on related chloropyridine N-oxides have shown that the rate of reaction with nucleophiles is substantially lower for the 3-chloro isomer compared to the 2- and 4-chloro isomers. researchgate.net
Table 1: Representative SNAr Direct Displacement Reactions The following table illustrates hypothetical outcomes based on the generally low reactivity of the 3-position on pyridine N-oxides towards SNAr.
| Nucleophile | Reagent Example | Expected Product | Typical Conditions | Notes |
| Methoxide | Sodium Methoxide (NaOMe) | 3,6-Dimethoxy-2-methyl-pyridine 1-oxide | High Temperature, Polar Aprotic Solvent (e.g., DMSO, DMF) | Reaction is expected to be very slow or require forcing conditions. |
| Amine | Piperidine | 6-Methoxy-2-methyl-3-(piperidin-1-yl)pyridine 1-oxide | High Temperature, Sealed Vessel | Low conversion anticipated under standard conditions. |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-Methoxy-2-methyl-3-(phenylthio)pyridine 1-oxide | High Temperature | May proceed more readily than with O- or N-nucleophiles but still challenging. |
An alternative pathway for nucleophilic substitution on aryl halides that are unreactive towards the SNAr mechanism is the elimination-addition mechanism, which proceeds through a highly reactive aryne intermediate (in this case, a pyridyne). For 3-bromopyridines, treatment with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, can induce elimination of HBr to form a 3,4-pyridyne intermediate. wikipedia.orgresearchgate.net This intermediate is then rapidly attacked by a nucleophile present in the reaction mixture.
A key feature of the pyridyne mechanism is that the nucleophile can add to either carbon of the triple bond. Consequently, the reaction of a 3-halopyridine often yields a mixture of 3- and 4-substituted products. wikipedia.org While this mechanism is well-documented for pyridines, its application to pyridine N-oxides must consider the stability of the N-oxide functionality under the requisite harsh, strongly basic conditions. If the N-oxide group can tolerate these conditions, the reaction of this compound could potentially proceed via a pyridyne intermediate to yield a mixture of 3- and 4-substituted pyridine N-oxide derivatives.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent the most powerful and versatile methods for the functionalization of aryl and heteroaryl halides, including this compound. These reactions offer mild conditions, high functional group tolerance, and excellent yields, overcoming the limitations of traditional SNAr chemistry. wikipedia.orgnih.gov
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound (such as a boronic acid or boronic ester). nih.govresearchgate.net This reaction is exceptionally robust and is widely used to synthesize biaryl compounds, as well as to attach alkyl, alkenyl, and alkynyl groups to aromatic rings. The C-Br bond of this compound is an excellent substrate for Suzuki coupling. The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system.
Table 2: Representative Suzuki-Miyaura Coupling Reactions The following table illustrates potential transformations for this compound based on established Suzuki-Miyaura protocols for related heteroaryl bromides.
| Boronic Acid/Ester | Reagent Example | Expected Product | Typical Catalytic System |
| Phenylboronic acid | PhB(OH)₂ | 6-Methoxy-2-methyl-3-phenyl-pyridine 1-oxide | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O |
| 4-Methoxyphenylboronic acid | 4-MeO-C₆H₄-B(OH)₂ | 3-(4-Methoxyphenyl)-6-methoxy-2-methyl-pyridine 1-oxide | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O |
| Pyridine-3-boronic acid | C₅H₄NB(OH)₂ | 6-Methoxy-2-methyl-3,3'-bipyridine 1-oxide | PdCl₂(dppf), K₂CO₃, DMF |
| Methylboronic acid | MeB(OH)₂ | 3,6-Dimethoxy-2-methyl-pyridine 1-oxide | Pd₂(dba)₃, Tricyclohexylphosphine, K₃PO₄, Toluene |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl or heteroaryl halides with a vast array of primary and secondary amines, amides, and related nitrogen nucleophiles. It has become a cornerstone of modern synthetic chemistry, particularly in pharmaceutical research, due to its broad scope and reliability. acsgcipr.org this compound is expected to be a suitable substrate for this transformation, enabling the synthesis of a variety of 3-amino-pyridine N-oxide derivatives. The catalytic system typically consists of a palladium source, a bulky electron-rich phosphine ligand, and a strong, non-nucleophilic base.
Table 3: Representative Buchwald-Hartwig Amination Reactions The following table illustrates potential amination reactions for this compound based on established protocols.
| Amine | Reagent Example | Expected Product | Typical Catalytic System |
| Aniline | PhNH₂ | N-(6-Methoxy-2-methylpyridin-3-yl)-N-phenylamine 1-oxide | Pd₂(dba)₃, BINAP, NaOtBu, Toluene |
| Morpholine | C₄H₉NO | 4-(6-Methoxy-2-methylpyridin-3-yl)morpholine 1-oxide | Pd(OAc)₂, XPhos, Cs₂CO₃, Dioxane |
| Benzylamine | PhCH₂NH₂ | N-Benzyl-6-methoxy-2-methylpyridin-3-amine 1-oxide | PdCl₂(dppf), K₂CO₃, t-BuOH |
| Pyrrolidine | C₄H₉N | 3-(Pyrrolidin-1-yl)-6-methoxy-2-methyl-pyridine 1-oxide | Pd₂(dba)₃, RuPhos, K₃PO₄, Toluene |
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, the bromine atom at the 3-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
The general applicability of Sonogashira coupling to bromo-pyridine systems suggests that this compound would react with various terminal alkynes to yield 3-alkynyl-6-methoxy-2-methyl-pyridine 1-oxide derivatives. The reaction is carried out under mild conditions, which is advantageous for preserving the N-oxide functionality. The choice of palladium catalyst, copper source, base, and solvent can be optimized to achieve high yields. This method provides a direct route to introduce alkynyl substituents onto the pyridine N-oxide core, which are valuable intermediates in organic synthesis.
Table 1: Illustrative Sonogashira Coupling of this compound
| Entry | Alkyne (R-C≡CH) | Catalyst | Co-catalyst | Base | Solvent | Expected Product |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 6-Methoxy-2-methyl-3-(phenylethynyl)pyridine 1-oxide |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 6-Methoxy-2-methyl-3-((trimethylsilyl)ethynyl)pyridine 1-oxide |
| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Acetonitrile | 3-(Hept-1-yn-1-yl)-6-methoxy-2-methylpyridine 1-oxide |
Kumada, Negishi, and Stille Couplings
Beyond the Sonogashira reaction, the bromine atom of this compound serves as a key functional group for other significant palladium- or nickel-catalyzed cross-coupling reactions, including Kumada, Negishi, and Stille couplings. These reactions are fundamental for creating new carbon-carbon bonds.
Kumada Coupling: This reaction involves the coupling of an organic halide with a Grignard reagent (organomagnesium compound), typically catalyzed by nickel or palladium complexes. It is a powerful tool for forming alkyl-aryl or aryl-aryl bonds. The reaction of this compound with various Grignard reagents (e.g., Phenylmagnesium bromide, Methylmagnesium chloride) would be expected to yield the corresponding 3-substituted pyridine N-oxide.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide in the presence of a nickel or palladium catalyst. This method is known for its high functional group tolerance. Coupling this compound with an organozinc species like phenylzinc chloride would provide the 3-phenyl derivative. This reaction is widely used in the synthesis of complex molecules, including bipyridines.
Stille Coupling: The Stille reaction pairs an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. This reaction is valued for its mild conditions and tolerance of a wide array of functional groups, although the toxicity of tin reagents is a drawback. The coupling of this compound with an organostannane, such as tributyl(vinyl)stannane, would install a vinyl group at the C-3 position.
Table 2: Overview of Expected Kumada, Negishi, and Stille Coupling Reactions
| Coupling Type | Organometallic Reagent | Catalyst | Expected Product |
| Kumada | Phenylmagnesium bromide | NiCl₂(dppp) | 6-Methoxy-2-methyl-3-phenylpyridine 1-oxide |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 6-Methoxy-2-methyl-3-phenylpyridine 1-oxide |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 6-Methoxy-3-vinyl-2-methylpyridine 1-oxide |
Metal-Halogen Exchange Reactions (e.g., with Grignard or Organolithium Reagents)
Metal-halogen exchange is a fundamental transformation that converts an organic halide into an organometallic species. This reaction is particularly common with organolithium reagents and can also be performed using Grignard reagents. For this compound, treatment with a strong organometallic base like n-butyllithium at low temperatures would lead to the exchange of the bromine atom for a lithium atom.
This generates a highly reactive nucleophilic intermediate, 3-lithio-6-methoxy-2-methyl-pyridine 1-oxide. This lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-3 position. For instance, quenching the reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. This two-step sequence—metal-halogen exchange followed by electrophilic quench—is a versatile strategy for the functionalization of the pyridine ring. The presence of the N-oxide can influence the stability and reactivity of the lithiated intermediate.
Reactivity of the Pyridine N-Oxide Moiety
Deoxygenation Reactions
A primary reaction of the pyridine N-oxide functional group is deoxygenation, which removes the oxygen atom to regenerate the parent pyridine. This transformation is synthetically useful as the N-oxide group is often installed to modify the reactivity of the pyridine ring for substitution reactions, and is then removed in a later step.
Reductive Deoxygenation (e.g., with ZrCl₄/NaBH₄, PCl₃)
Several reagents can effect the reductive deoxygenation of pyridine N-oxides. Phosphorus trichloride (B1173362) (PCl₃) is a classic and highly efficient reagent for this purpose. The reaction typically proceeds rapidly under mild conditions, often at room temperature. The phosphorus(III) center acts as an oxophile, abstracting the oxygen atom from the nitrogen to form phosphoryl chloride (POCl₃) and the deoxygenated pyridine. This method is generally chemoselective and tolerates many other functional groups.
While less common, other reductive systems can also be employed. Reagent combinations like zirconium tetrachloride (ZrCl₄) and sodium borohydride (B1222165) (NaBH₄) are known to reduce a variety of functional groups and could potentially be applied to the deoxygenation of N-oxides, though specific
C-H Functionalization Reactions Directed by N-Oxide
The N-oxide moiety in pyridine N-oxides significantly alters the electronic properties of the aromatic ring, rendering the ortho (C2 and C6) and para (C4) positions electron-deficient. thieme-connect.de This electronic modification, coupled with the coordinating ability of the N-oxide oxygen, enables a variety of C-H functionalization reactions directed to the positions ortho to the nitrogen atom.
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The N-oxide group is an effective directing group, facilitating the deprotonation of an adjacent C-H bond by strong bases like organolithium reagents or lithium amides. baranlab.orguwindsor.ca This process involves the coordination of the Lewis acidic lithium base to the Lewis basic N-oxide oxygen, positioning the base for proton abstraction at the C2 or C6 position. baranlab.org
For this compound, the C2 position is substituted with a methyl group. Therefore, metallation would be expected to occur at the C6 position. However, the C6 position is occupied by a methoxy (B1213986) group. While the N-oxide is a powerful directing group, direct deprotonation at C6 is not possible. In such cases, metallation may be directed to other available positions, influenced by the combined electronic and steric effects of the existing substituents. The use of hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is common to avoid nucleophilic addition to the pyridine ring. uwindsor.ca
Research on substituted pyridine N-oxides has demonstrated that regioselective lithiation can be achieved. For instance, 2-, 2,5-, or 3,4-substituted pyridine N-oxides undergo regio- and chemi-selective directed ortho-lithiation. rsc.org The presence of a second directing group, such as a methoxy group, can lead to high yields of 2-substituted products when the C6 position is available. thieme-connect.com In the case of the title compound, the interplay between the N-oxide, bromo, and methoxy directing groups would determine the site of metallation, with the C5 position being a potential, albeit less activated, site for deprotonation.
| Substrate | Base | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Pyridine N-oxide | i-PrMgCl | THF, Low Temperature | Formation of 2-substituted Grignard species. | thieme-connect.com |
| Substituted Pyridine N-oxides | BuLi | THF, -75°C | Regio- and chemi-selective ortho-lithiation. | rsc.org |
| Pyridine with Directing Group | sec-BuLi, TMEDA | THF, -78°C | Efficient lithiation ortho to the directing group. | harvard.edu |
The N-oxide group also directs transition-metal-catalyzed oxidative C-H functionalization reactions, providing a direct route to ortho-substituted pyridines. thieme-connect.de These reactions typically proceed without the need for pre-functionalization via metallation.
Arylation and Alkenylation: Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions enable the direct arylation and alkenylation of pyridine N-oxides at the ortho-position. researchgate.net The reaction mechanism is believed to involve a concerted metallation-deprotonation pathway, where the N-oxide plays a crucial role in regioselectivity. thieme-connect.de For this compound, with the C2 position blocked, such functionalization would be sterically hindered and electronically influenced by the methoxy group at C6. Research has shown that Pd-catalyzed alkenylation of various N-oxides proceeds with excellent regio-, stereo-, and chemoselectivity. researchgate.net Similarly, direct cross-coupling of pyridine N-oxides with unactivated arenes can afford ortho-arylated products. researchgate.net
Alkylation: Photoredox catalysis has emerged as a powerful tool for C-H alkylation. Pyridine N-oxides can act as hydrogen atom transfer (HAT) precursors under visible light irradiation in the presence of an acridinium (B8443388) photoredox catalyst. acs.orgacs.orgnih.gov This process generates oxygen-centered radicals from the N-oxides, which can abstract hydrogen atoms from a wide range of aliphatic C-H bonds. acs.orgacs.orgnih.gov The resulting alkyl radicals can then be trapped by radical acceptors. This method allows for the functionalization of unactivated tertiary, secondary, and even primary C(sp³)–H bonds. nih.gov The reactivity of the pyridine N-oxide can be tuned by adjusting its electronic properties. acs.org
| Reaction Type | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Alkenylation | Pd(OAc)₂ | Excellent regio-, stereo-, and chemoselectivity for ortho-alkenylation. | researchgate.net |
| Direct Arylation | Pd catalyst, Ag oxidant | High site-selectivity for ortho-arylated products with unactivated arenes. | researchgate.net |
| Alkylation/Heteroarylation | Acridinium photoredox catalyst | N-oxides act as HAT precursors for functionalization of unactivated C(sp³)–H bonds. | acs.orgacs.orgnih.gov |
Rearrangement and Ring Transformation Reactions (e.g., Photochemical Isomerization to Oxaziridines/1,3-Oxazepines)
Pyridine N-oxides are known to undergo a variety of rearrangement and ring transformation reactions, particularly under photochemical conditions.
Upon UV irradiation, pyridine N-oxides can isomerize to highly strained, transient oxaziridine (B8769555) intermediates. acs.orgnih.gov This photochemical valence isomerization is a key step that opens pathways to further transformations. acs.orgnih.govnih.gov These oxaziridines are typically not isolated but rearrange in situ. Depending on the substitution pattern and reaction conditions, they can lead to several products:
1,3-Oxazepines: Ring expansion of the oxaziridine intermediate can afford 1,3-oxazepine derivatives.
Pyridinols/Pyridones: The oxaziridine can undergo an "oxygen walk" mechanism, leading to the formation of C3-hydroxylated pyridines (3-pyridinols) upon acid-promoted ring-opening. acs.orgnih.gov This provides a metal-free method for the selective C3-hydroxylation of the pyridine core. acs.orgnih.govnih.gov
Pyrrole derivatives: In some cases, ring contraction can occur, leading to the formation of pyrroles.
Another significant rearrangement is the Boekelheide reaction , which involves the rearrangement of α-picoline N-oxides (pyridine N-oxides with a methyl group at the C2 position). wikipedia.org In the presence of an acylating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), the N-oxide oxygen is acylated. Subsequent deprotonation of the α-methyl group initiates a acs.orgacs.org-sigmatropic rearrangement, which, after hydrolysis, yields the corresponding hydroxymethylpyridine. wikipedia.orgchemtube3d.com For this compound, this reaction would functionalize the 2-methyl group to a hydroxymethyl group, providing a valuable synthetic handle.
Role as a Ligand and Catalyst in Organic Transformations
The polarized N-O bond in pyridine N-oxides confers strong Lewis basicity on the oxygen atom. nih.gov This property makes them effective as both ligands for transition metals and as organocatalysts in their own right.
As Ligands: The N-oxide oxygen is an excellent electron-pair donor and can coordinate to a variety of metal centers. Pyridine N-oxide derivatives have been successfully employed as ligands in metal-catalyzed reactions. scripps.eduacs.org For example, they have been used in copper-catalyzed N-arylation of imidazoles, where they demonstrate high catalytic ability, likely due to their good water solubility and the flexibility of the ligand structure. acs.org The electronic and steric properties of the pyridine ring, as in this compound, can be tuned to modulate the activity and selectivity of the resulting metal complex.
As Organocatalysts: Chiral pyridine N-oxides have gained prominence as powerful Lewis base organocatalysts for asymmetric transformations. nih.gov Their ability to act as strong electron-pair donors is key to their catalytic activity. nih.gov A primary application is in the activation of organosilicon reagents, such as allyltrichlorosilanes, for asymmetric allylation, propargylation, and allenylation reactions. nih.gov The high affinity of silicon for the N-oxide oxygen facilitates the formation of a hypervalent silicon species, which enhances the nucleophilicity of the organic group.
Reactivity of the Methoxy Moiety
The 6-methoxy group in this compound is an aryl methyl ether. The cleavage of the C-O bond in such ethers is a common transformation in organic synthesis, typically requiring harsh conditions. The reactivity of the methoxy group is influenced by the electronic nature of the pyridine N-oxide ring. The electron-withdrawing character of the N-oxidized ring can make the ether linkage susceptible to nucleophilic attack.
Functional Group Interconversions (e.g., to Hydroxyl)
The bromo and methoxy groups on the pyridine N-oxide ring are susceptible to nucleophilic substitution, which can lead to the formation of a hydroxyl group. While direct experimental data on this compound is limited, the reactivity can be inferred from the behavior of related substituted pyridine N-oxides.
The methoxy group at the 6-position can be cleaved under acidic conditions, such as with hydrobromic acid or hydroiodic acid, to yield the corresponding 6-hydroxy derivative. This reaction typically proceeds via protonation of the methoxy oxygen, followed by nucleophilic attack by the halide ion on the methyl group.
The bromine atom at the 3-position is generally less reactive towards nucleophilic aromatic substitution compared to halogens at the 2- or 4-positions, which are more activated by the N-oxide group. However, under forcing conditions, such as high temperature and pressure with a strong nucleophile like hydroxide, substitution of the bromine atom to a hydroxyl group may be possible. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Sonogashira coupling, followed by subsequent transformations, could also be envisioned as indirect routes to functional group interconversions.
A summary of potential functional group interconversions to a hydroxyl group is presented in the table below.
| Starting Functional Group | Reagents and Conditions | Product Functional Group |
| 6-Methoxy | HBr or HI, heat | 6-Hydroxyl |
| 3-Bromo | NaOH, high temperature, high pressure | 3-Hydroxyl |
Reactivity at the Methyl Group
The methyl group at the 2-position of the pyridine N-oxide ring exhibits enhanced acidity of its protons due to the electron-withdrawing nature of the N-oxide and the adjacent nitrogen atom. This allows for a range of reactions at the alpha-carbon.
The protons of the 2-methyl group can be abstracted by a strong base, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion. This nucleophilic species can then react with various electrophiles in alkylation reactions.
For instance, treatment with an alkyl halide (R-X) would lead to the formation of a 2-ethyl or higher alkyl-substituted pyridine N-oxide. The reaction with carbonyl compounds, such as aldehydes or ketones, would result in the corresponding hydroxyalkyl derivatives. The choice of base and reaction conditions is crucial to avoid competing reactions on the pyridine ring.
The general scheme for deprotonation and alkylation is as follows:
Deprotonation: this compound + Strong Base → [3-Bromo-6-methoxy-2-(lithiomethyl)-pyridine 1-oxide]
Alkylation: [3-Bromo-6-methoxy-2-(lithiomethyl)-pyridine 1-oxide] + Electrophile (e.g., R-X) → 3-Bromo-6-methoxy-2-(alkyl)-pyridine 1-oxide
| Base | Electrophile | Product |
| n-Butyllithium | Methyl iodide | 3-Bromo-6-methoxy-2-ethyl-pyridine 1-oxide |
| LDA | Benzaldehyde | 3-Bromo-6-methoxy-2-(1-hydroxy-1-phenylethyl)-pyridine 1-oxide |
The 2-methyl group of pyridine N-oxides can undergo oxidation to various functional groups. A notable transformation is the Boekelheide reaction, which converts a 2-methylpyridine (B31789) N-oxide into a 2-(hydroxymethyl)pyridine. almerja.comresearchgate.net This reaction is typically carried out using acetic anhydride or, more efficiently, trifluoroacetic anhydride (TFAA) at room temperature. almerja.com
The mechanism of the Boekelheide reaction involves an initial acylation of the N-oxide oxygen by the anhydride. almerja.com This is followed by deprotonation of the methyl group by the acetate (B1210297) or trifluoroacetate (B77799) anion, leading to a scripps.eduscripps.edu-sigmatropic rearrangement. almerja.com Subsequent hydrolysis of the resulting ester yields the 2-(hydroxymethyl)pyridine. almerja.com
This reaction provides a valuable route to introduce a hydroxymethyl group, which can be further oxidized to an aldehyde or a carboxylic acid.
Overall Ring Reactivity (e.g., Electrophilic Aromatic Substitution, Nucleophilic Addition)
The N-oxide group profoundly influences the reactivity of the pyridine ring towards both electrophiles and nucleophiles. It acts as an electron-donating group through resonance, increasing the electron density at the 2-, 4-, and 6-positions, but also as an electron-withdrawing group through induction due to the positive charge on the nitrogen.
Electrophilic Aromatic Substitution: The resonance effect of the N-oxide group activates the pyridine ring towards electrophilic aromatic substitution, particularly at the 4-position. researchgate.net The methoxy group at the 6-position is also an activating group, directing ortho and para. In the case of this compound, the 4-position is the most likely site for electrophilic attack, as it is activated by both the N-oxide and the methoxy group, and is sterically accessible. The bromine atom at the 3-position is a deactivating group. Therefore, reactions such as nitration or halogenation would be expected to yield the 4-substituted product.
Nucleophilic Addition: The N-oxide group, especially after activation by an electrophile, renders the 2- and 6-positions susceptible to nucleophilic attack. scripps.edu In this compound, the 2-position is occupied by a methyl group and the 6-position by a methoxy group. Nucleophilic attack would likely occur at the 6-position, potentially leading to the displacement of the methoxy group, especially if it is a good leaving group or if the reaction is performed under conditions that favor nucleophilic aromatic substitution. The bromine at the 3-position is less likely to be displaced by a nucleophile without activation.
Advanced Methodologies for Structural Elucidation of 3 Bromo 6 Methoxy 2 Methyl Pyridine 1 Oxide
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide, both ¹H and ¹³C NMR would be employed to confirm its constitution.
The introduction of the N-oxide functional group significantly influences the electron density of the pyridine (B92270) ring, leading to predictable changes in the chemical shifts of the ring's protons and carbons compared to the parent compound, 3-Bromo-6-methoxy-2-methylpyridine. The N-oxide group is electron-withdrawing, which generally deshields the protons and carbons at the ortho (C2, C6) and para (C4) positions.
¹H NMR: In the ¹H NMR spectrum, the two aromatic protons would appear as distinct signals. The proton at the C4 position is expected to be shifted downfield due to the electronic effect of the N-oxide. The proton at C5 would also be affected, and their coupling would confirm their adjacent positions. The methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups would appear as singlets, with their chemical shifts providing further confirmation of the structure.
¹³C NMR: The ¹³C NMR spectrum would show seven distinct carbon signals. The carbons attached to electronegative atoms (C2, C3, C6) would exhibit characteristic chemical shifts. The presence of the N-oxide would cause a notable downfield shift for C2 and C6.
Expected ¹H and ¹³C NMR Data: While specific experimental data for the title compound is not widely published, expected chemical shifts can be inferred from analyses of similar pyridine N-oxide structures. rsc.org
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| -CH₃ | 2.4 - 2.6 | 17 - 20 |
| -OCH₃ | 3.9 - 4.1 | 55 - 58 |
| H4 | 7.2 - 7.4 | 125 - 128 |
| H5 | 7.0 - 7.2 | 110 - 113 |
| C2 | - | 148 - 152 |
| C3 | - | 120 - 123 |
| C4 | - | 125 - 128 |
| C5 | - | 110 - 113 |
| C6 | - | 150 - 154 |
Note: Data is predictive and based on the analysis of related pyridine N-oxide compounds.
Mass Spectrometry (MS) Methodologies for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula.
The molecular formula of the compound is C₇H₈BrNO₂. The expected monoisotopic mass would be approximately 216.97 g/mol , considering the isotopes ⁷⁹Br, ¹²C, ¹H, ¹⁴N, and ¹⁶O. The presence of bromine would be readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units (M and M+2).
Electron ionization (EI) or electrospray ionization (ESI) could be used to generate ions. The fragmentation pattern provides a fingerprint of the molecule's structure. A key fragmentation pathway for N-oxides is the loss of an oxygen atom, which would result in a significant peak at [M-16]⁺. researchgate.net This fragment corresponds to the parent compound, 3-Bromo-6-methoxy-2-methylpyridine. Further fragmentation would involve the loss of methyl radicals or other neutral fragments.
| Ion | m/z (for ⁷⁹Br) | Description |
| [M]⁺ | 217 | Molecular Ion |
| [M+2]⁺ | 219 | Isotopic peak due to ⁸¹Br |
| [M-O]⁺ | 201 | Loss of an oxygen atom from the N-oxide |
| [M-O-CH₃]⁺ | 186 | Subsequent loss of a methyl radical |
Note: This table presents expected major fragments based on typical N-oxide fragmentation patterns.
Infrared (IR) Spectroscopy Methodologies for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.
The IR spectrum of this compound would display several characteristic absorption bands. The most definitive band for confirming the N-oxide structure would be the N-O stretching vibration. This strong band typically appears in the 1200-1300 cm⁻¹ region. Other important vibrations include C-H stretching from the aromatic ring and the methyl/methoxy groups, C=C and C=N stretching vibrations of the pyridine ring, and the C-O-C stretching of the methoxy group.
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | Medium-Strong |
| N-O Stretch | 1200 - 1300 | Strong |
| C-O-C (Methoxy) Stretch | 1000 - 1100 | Strong |
| C-Br Stretch | 500 - 600 | Medium |
Note: Expected wavenumbers are based on typical ranges for these functional groups.
X-ray Crystallography Methodologies for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish bond lengths, bond angles, and intermolecular interactions.
To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. While a crystal structure for the title compound is not publicly available, analysis of similar structures, such as 2-Bromo-3-hydroxy-6-methylpyridine, provides a template for the type of data that would be obtained. researchgate.netnih.gov
The analysis would confirm the planarity of the pyridine ring and provide precise measurements for all bond lengths, including the N-O, C-Br, C-N, and C-O bonds. It would also reveal the conformation of the methoxy group relative to the ring and detail how the molecules pack together in the crystal lattice, including any potential hydrogen bonding or other non-covalent interactions.
Hypothetical Crystallographic Data Table:
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| a (Å) | 10 - 15 |
| b (Å) | 8 - 12 |
| c (Å) | 12 - 18 |
| β (°) | 90 - 105 |
| Volume (ų) | 1300 - 1600 |
| Z (molecules/unit cell) | 4 or 8 |
Note: This data is hypothetical and serves as an example of typical crystallographic parameters.
Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a detection method, are invaluable for analyzing complex mixtures and confirming the identity of pure compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates compounds based on their volatility and polarity before detection by mass spectrometry. While GC-MS data is available for the parent compound, 3-Bromo-6-methoxy-2-methylpyridine nih.gov, its application to the N-oxide must be approached with caution. Pyridine N-oxides can be thermally labile and may degrade in the hot GC injection port, often by losing the oxygen atom. researchgate.net This could lead to the incorrect identification of the compound as its non-oxidized precursor.
Computational and Theoretical Investigations of 3 Bromo 6 Methoxy 2 Methyl Pyridine 1 Oxide
Quantum Chemical Calculation Approaches
Quantum chemical calculations are indispensable tools for predicting molecular properties. For pyridine (B92270) N-oxide derivatives, three main tiers of methods are commonly applied: Density Functional Theory (DFT), ab initio methods, and semi-empirical methods, each offering a different balance of computational cost and accuracy.
Density Functional Theory (DFT) has become the workhorse for computational studies of pyridine N-oxides due to its favorable balance of accuracy and computational efficiency. nih.govresearchgate.net Methods such as B3LYP and PBE0, often paired with basis sets like cc-pVTZ, are frequently used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties. researchgate.net
Research on various substituted pyridine N-oxides demonstrates that DFT can effectively model the influence of both electron-donating and electron-withdrawing substituents on the molecule's properties. researchgate.net For instance, DFT calculations have been used to analyze the N→O bond characteristics, showing how its length and strength are modulated by substituents on the pyridine ring. researchgate.net Furthermore, these studies can predict redox potentials and ionization potentials, which are crucial for understanding the molecule's electrochemical behavior and reactivity. researchgate.net DFT is also employed to investigate intermolecular interactions, such as the formation of halogen-bonded complexes between pyridine N-oxides and dichlorine, providing insights into their structure and stability. rsc.org
Ab initio, or "from the beginning," methods are derived directly from theoretical principles without the inclusion of experimental data. Common ab initio approaches include Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2).
Early computational studies on pyridine N-oxides utilized the HF method. nih.gov However, while useful, HF calculations can sometimes yield results that are inconsistent with experimental data, such as predicting incorrect dipole moments for certain N-oxides. nih.gov More advanced methods like MP2 provide a higher level of theory and are often used to refine or validate results obtained from DFT calculations. For example, MP2 calculations have been performed on substituted pyridine N-oxides to provide comparative data on geometric parameters, such as the crucial N-O bond length. researchgate.net These methods, while generally more computationally demanding than DFT, offer a valuable benchmark for accuracy.
Semi-empirical methods simplify quantum mechanical calculations by incorporating some experimental parameters (parameterization) to compensate for approximations made in the underlying theory. Methods like AM1 and PM3 are significantly faster than DFT or ab initio techniques, making them suitable for preliminary analysis or for studying very large molecular systems.
In the context of pyridine N-oxides, semi-empirical methods have been applied to study intermolecular interactions, such as the properties of hydrogen-bonded complexes. researchgate.net Earlier studies also employed methods from this category, like the Pariser-Parr-Pople (PPP) method, to analyze the π-electronic structures and UV spectra of substituted pyridine N-oxides, providing foundational insights into their charge distribution and reactivity. niscpr.res.in
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical behavior. For pyridine N-oxides, the presence of the semipolar N→O bond introduces unique electronic features that are a primary focus of theoretical analysis. nih.gov
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
In pyridine N-oxides, the N-oxide group elevates the energy of the HOMO compared to the parent pyridine, making the molecule more susceptible to electrophilic attack. chemtube3d.com Analysis of the HOMO's structure reveals that the electron density is typically largest at the 2-, 4-, and 6-positions of the ring, predicting that these sites are the most reactive toward electrophiles. chemtube3d.com
Substituents significantly modulate the frontier orbital energies. Electron-donating groups (e.g., -CH₃, -OCH₃) tend to increase the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) lower the LUMO energy, enhancing the molecule's ability to act as an electron acceptor. researchgate.net This is illustrated by the calculated frontier orbital energies for various substituted pyridine N-oxides.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 4-Methoxypyridine N-oxide | -8.49 | -0.53 | 7.96 |
| 4-Methylpyridine N-oxide | -8.83 | -0.62 | 8.21 |
| Pyridine N-oxide | -9.15 | -0.81 | 8.34 |
| 4-Chloropyridine N-oxide | -9.33 | -1.34 | 7.99 |
| 4-Nitropyridine N-oxide | -10.42 | -2.88 | 7.54 |
Data adapted from a DFT study on substituted pyridine N-oxides. The specific values are illustrative of general trends. researchgate.net
The N→O bond in pyridine N-oxide is highly polarized, creating a significant dipole moment where the oxygen atom holds a partial negative charge and the nitrogen atom a partial positive charge. scripps.edusapub.org This charge separation is a defining feature of the molecule. Computational methods are used to quantify the partial charges on each atom and to generate Molecular Electrostatic Potential (MEP) surfaces.
Aromaticity Analysis of the Pyridine N-Oxide Ring System
The pyridine N-oxide ring is an aromatic system whose character is significantly influenced by the exocyclic N-O bond. This bond introduces a zwitterionic nature, with a formal positive charge on the nitrogen and a negative charge on the oxygen. thieme-connect.de This charge separation allows for delocalization of the negative charge from the oxygen into the pyridine ring's π-system, particularly to the ortho (C2, C6) and para (C4) positions. thieme-connect.deyoutube.com This delocalization contributes to the molecule's resonance stabilization. nih.gov
Computational studies on pyridine N-oxide, compared to its parent pyridine, indicate a slightly reduced aromaticity. nih.gov However, the "extra" resonance stabilization in pyridine N-oxide relative to pyridine is significant and is consistent with an increase in the N-O bond dissociation energy compared to aliphatic amine oxides. nih.gov
For 3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide, the substituents would further modulate the electronic distribution and aromaticity of the ring.
Methoxy (B1213986) group (-OCH₃) at C6: As a strong π-donor, the methoxy group can further enhance electron density in the ring through resonance, potentially augmenting the resonance stabilization afforded by the N-oxide functionality.
Methyl group (-CH₃) at C2: This group acts as a weak electron-donating group through hyperconjugation and induction, slightly increasing the ring's electron density.
Bromo group (-Br) at C3: The bromine atom is an inductively withdrawing but resonance-donating group (though weaker than methoxy). Its net effect is typically electron-withdrawing, which would decrease the electron density of the ring.
The interplay of these electronic effects would create a complex aromatic system. Quantum chemical calculations, such as Nucleus-Independent Chemical Shift (NICS) or Aromatic Stabilization Energy (ASE) computations, would be necessary to quantify the precise level of aromaticity in this compound compared to the unsubstituted pyridine N-oxide.
Energetic Studies
The conformational landscape of this compound is primarily determined by the orientation of its substituents. The pyridine N-oxide ring itself is planar. wikipedia.org The key conformational variables are the rotations around the C6-O bond of the methoxy group and potential, albeit minor, rotations of the methyl group.
The methoxy group's methyl moiety can orient itself either in the plane of the pyridine ring or out of the plane. Steric hindrance between the methoxy group at C6 and the adjacent ring nitrogen, and between the methyl group at C2 and the bromo group at C3, will be a critical factor in determining the lowest energy conformation. It is anticipated that the most stable conformer would adopt a geometry that minimizes these steric clashes while maximizing electronic stabilization. For instance, the methyl group of the methoxy substituent is likely to be oriented away from the ring to reduce steric strain. Computational methods like Density Functional Theory (DFT) would be employed to perform a potential energy surface scan by rotating the dihedral angles of the substituents to identify the global and local energy minima, thus predicting the most stable conformers and the energy barriers between them.
The N-O bond is a defining feature of pyridine N-oxides, and its bond dissociation energy (BDE) is a key indicator of the molecule's stability and reactivity as an oxidant. thieme-connect.de For the parent pyridine N-oxide, the N-O BDE has been a subject of interest, with a consensus experimental value around 63.3 kcal/mol. thieme-connect.dewayne.edunih.gov Computational studies have shown that pyridine N-oxides generally have N-O BDEs in the range of 60–66 kcal/mol. nih.govmdpi.com This is significantly higher than the BDE in many aliphatic amine oxides, a difference attributed to the resonance stabilization within the aromatic system. nih.gov
The substituents on the this compound ring are expected to influence the N-O BDE.
Electron-donating groups (like methoxy and methyl) tend to increase the electron density on the ring and the nitrogen atom, which could potentially strengthen the N-O bond.
Electron-withdrawing groups (like bromo) decrease the electron density, which might weaken the N-O bond.
Quantum chemical calculations using methods such as G4, CBS-QB3, or DFT functionals like M06-2X have proven reliable for calculating BDEs. wayne.edunih.govacs.org Such calculations for this compound would provide a precise value for its N-O BDE, reflecting the cumulative electronic impact of its three distinct substituents.
| Compound | Method | N-O BDE (kcal/mol) | Reference |
|---|---|---|---|
| Pyridine N-oxide | Experimental | 63.3 ± 0.5 | wayne.edu, nih.gov |
| Pyridine N-oxide | CBS-APNO | ~63.3 | wayne.edu |
| Pyridine N-oxide | G4 | ~63.3 | wayne.edu |
| Pyridine N-oxide | M06-2X | 62.56 - 64.66 | wayne.edu |
| Trimethylamine N-oxide | Best Estimate (from Pyridine N-oxide) | 56.7 ± 0.9 | wayne.edu, nih.gov |
| Triethylamine N-oxide | Best Estimate (from Pyridine N-oxide) | 59.0 ± 0.8 | wayne.edu, nih.gov |
Reaction Mechanism Modeling
Pyridine N-oxides are versatile substrates that can undergo reactions with both electrophiles and nucleophiles. The N-oxide group activates the C2 and C4 positions toward nucleophilic attack (after activation of the oxygen atom) and directs electrophiles to these same positions due to resonance stabilization of the intermediate sigma complex. youtube.comwikipedia.org
For this compound, key transformations could include nucleophilic aromatic substitution (SₙAr) or electrophilic aromatic substitution (SₑAr). Modeling these reaction mechanisms involves:
Identifying Reactants, Products, and Intermediates: Defining the stationary points on the potential energy surface.
Locating Transition States (TS): Finding the first-order saddle point connecting reactants to products. This is the point of maximum energy along the reaction coordinate.
Frequency Calculations: Characterizing the stationary points. A stable structure (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, in a nucleophilic substitution reaction, a computational model would characterize the transition state for the addition of a nucleophile to the ring, leading to a Meisenheimer-like intermediate, followed by the transition state for the departure of a leaving group. The calculated activation energies (the energy difference between the reactants and the transition state) would provide quantitative predictions of the reaction rates.
Computational modeling is a powerful tool for predicting the outcome of reactions where multiple products are possible.
Regioselectivity: The positions on the ring of this compound are not equivalent. The existing substituents exert strong directing effects.
The C4 and C5 positions are the only unsubstituted carbons available for further reaction.
The N-oxide functionality strongly activates the C2 and C4 positions for nucleophilic attack. Since C2 is substituted, C4 is a likely target.
For electrophilic attack, the powerful activating and ortho-, para-directing methoxy group at C6 would strongly favor substitution at the C5 position. The methyl group at C2 would also direct to C3 (blocked) and C5. The bromo group at C3 would direct to C5. Therefore, the C5 position appears to be the most activated site for electrophilic substitution.
To predict regioselectivity computationally, one would model the reaction pathways for attack at all possible positions (e.g., C4 and C5). By comparing the activation energies of the competing transition states, the lowest energy pathway can be identified, which corresponds to the major product. Fukui functions or mapping of the molecular electrostatic potential (MEP) can also provide qualitative predictions of reactive sites.
Stereoselectivity: Stereoselectivity would become a factor if the reaction creates a new chiral center or if chiral reagents are used. For instance, in an asymmetric catalytic reaction using this compound as a ligand or substrate, computational modeling could be used to characterize the diastereomeric transition states. The energy difference between these transition states would allow for the prediction of the enantiomeric excess (ee) of the product.
Synthetic Utility and Emerging Applications of 3 Bromo 6 Methoxy 2 Methyl Pyridine 1 Oxide
Application in Catalyst Design and Ligand Development
No literature was found describing its application in the design of catalysts or the development of ligands.
Development of Derivatives for Structure-Property Relationship Studies (excluding biological activity profiles)
There are no available studies on the synthesis of its derivatives for the purpose of examining structure-property relationships.
Utilization in Supramolecular Chemistry and Host-Guest Systems
Its role in supramolecular chemistry or as a component in host-guest systems has not been described in the literature.
Future Research Directions and Unexplored Avenues for 3 Bromo 6 Methoxy 2 Methyl Pyridine 1 Oxide
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of pyridine (B92270) N-oxides often involves oxidants like peroxy acids or a mixture of hydrogen peroxide and acetic acid. rsc.orgarkat-usa.org While effective, these methods can present environmental and safety challenges, such as corrosive reagents and the generation of stoichiometric waste. Future research will prioritize the development of greener, more atom-economical, and safer synthetic protocols.
A promising avenue is the use of heterogeneous catalysts, which can be easily recovered and recycled. For instance, titanium silicalite (TS-1) has been successfully employed in a packed-bed microreactor with hydrogen peroxide for the N-oxidation of various pyridine derivatives, offering a safer and more efficient continuous process. organic-chemistry.orgresearchgate.netthieme-connect.com Applying this methodology to the synthesis of 3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide could significantly enhance its production sustainability. Another green approach involves biocatalytic systems, such as employing a lipase-glucose oxidase system for the oxidation of N-heteroaromatic amines, which operates under mild conditions. rsc.org
| Synthetic Strategy | Key Features | Potential Advantages for Target Compound | Relevant Research Areas |
| Heterogeneous Catalysis | Utilizes recyclable catalysts (e.g., TS-1). organic-chemistry.org | Reduced waste, catalyst reusability, suitability for continuous flow. | Packed-bed microreactors, zeolite chemistry. |
| Biocatalysis | Employs enzymes (e.g., lipase-glucose oxidase). rsc.org | Mild reaction conditions, high selectivity, biodegradable catalysts. | Enzyme engineering, green chemistry. |
| Photocatalysis | Uses visible light and a photoredox catalyst. acs.org | Sustainable energy source, operational simplicity, novel reactivity. | Photoredox catalysis, C-H activation. |
Exploration of Underutilized Reactivity Pathways
The reactivity of this compound is largely dictated by its functional groups: the bromo substituent, the methoxy (B1213986) group, the methyl group, and the N-oxide moiety which activates the pyridine ring. While the bromine atom is a classical handle for cross-coupling reactions, many other reactivity pathways remain underexplored.
The N-oxide group significantly influences the electronic properties of the pyridine ring, making the C2 and C4 positions susceptible to both nucleophilic and electrophilic attack. wikipedia.orgthieme-connect.de This opens up possibilities for direct C-H functionalization reactions. For example, palladium-catalyzed C-H alkenylation and direct arylation have been successfully applied to pyridine N-oxides, providing a highly selective route to 2-substituted pyridines. acs.orgresearchgate.net Applying such methods to the target molecule could enable the introduction of diverse functional groups at the C4 position, complementing the reactivity at the C3-bromo position.
Furthermore, pyridine N-oxides have recently been identified as effective hydrogen atom transfer (HAT) agents in photochemistry, enabling the functionalization of unactivated C-H bonds. acs.orgnih.govnih.govrsc.org The oxygen-centered radicals generated from the N-oxide can abstract hydrogen atoms from a wide range of substrates, initiating further reactions. acs.org Exploring the capacity of this compound to act as a catalyst or precursor in such HAT processes could unlock entirely new synthetic applications.
Integration into Flow Chemistry and Automation for Scalable Synthesis
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govacs.org The synthesis of pyridine N-oxides is particularly well-suited for flow chemistry, as potentially hazardous oxidation reactions can be performed with greater control over temperature and reaction time in microreactors. organic-chemistry.orgthieme-connect.com
Recent studies have demonstrated the successful kilogram-scale synthesis of 2-hydroxypyridine-N-oxide using a fully continuous flow process, involving catalytic oxidation in a fixed-bed reactor followed by continuous post-treatment. acs.orgthieme-connect.com Adopting a similar strategy for this compound would enable safer, on-demand, and highly efficient large-scale production.
Beyond synthesis, automation can be integrated with flow chemistry platforms to accelerate reaction optimization and library synthesis. nih.govresearchgate.net Automated systems can systematically vary parameters like temperature, residence time, and reagent stoichiometry to rapidly identify optimal conditions. acs.org Such platforms could be used to explore the reactivity of this compound in various transformations, such as cross-coupling or C-H functionalization, to quickly generate libraries of novel derivatives for screening in drug discovery and materials science. researchgate.netyoutube.com
| Technology | Key Benefits | Application to Target Compound |
| Flow Chemistry | Enhanced safety, precise process control, easy scalability, high efficiency. organic-chemistry.orgacs.org | Safe and scalable N-oxidation; controlled functionalization reactions. |
| Automated Synthesis | High-throughput screening, rapid optimization, library generation. nih.govresearchgate.net | Fast optimization of synthetic routes; creation of diverse derivative libraries. |
| Integrated Systems | Combines synthesis, purification, and analysis for accelerated discovery. nih.gov | Streamlined development-make-test cycles for new applications. |
Advanced Computational Studies for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the reactivity, stability, and electronic properties of molecules. ias.ac.innih.govnih.gov For this compound, advanced computational studies can provide invaluable insights to guide future experimental work.
DFT calculations can be used to model the effects of the bromo, methoxy, and methyl substituents on the electronic structure of the pyridine N-oxide ring. researchgate.netnih.gov This includes predicting bond dissociation energies, analyzing molecular orbital energies (HOMO-LUMO), and mapping the electrostatic potential to identify likely sites for electrophilic or nucleophilic attack. ias.ac.inresearchgate.netresearcher.life Such studies can help rationalize observed reactivity and predict the outcomes of new, untested reactions, thereby saving significant experimental effort.
Furthermore, computational models can be employed to design new catalysts or reagents that are specifically tailored to react with the target molecule. For example, by calculating transition state energies, researchers can predict which catalytic cycle is most likely to be favored for a specific C-H functionalization or cross-coupling reaction. nih.gov This predictive power accelerates the discovery of novel transformations and the design of derivatives with desired properties.
Synergistic Applications in Interdisciplinary Fields
While its primary role is as a synthetic intermediate, the unique electronic and structural features of this compound suggest potential applications in a variety of interdisciplinary fields beyond traditional organic synthesis.
In materials science, pyridine N-oxides are of interest for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The N-oxide group can act as a versatile ligand for coordinating with metal ions. wikipedia.orgacs.orgcolby.edu The specific substitution pattern of the target molecule could lead to novel materials with unique catalytic, adsorbent, or photophysical properties.
In the field of catalysis, chiral pyridine N-oxides have emerged as highly effective organocatalysts and ligands for asymmetric synthesis. nih.gov They function as strong Lewis bases capable of activating reagents like organosilicon compounds. nih.gov Future research could involve the development of chiral derivatives of this compound to be explored as catalysts in stereoselective transformations.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide?
- Methodological Answer : The compound can be synthesized via selenium dioxide oxidation of methylated pyridine 1-oxide precursors. For example, 3-methoxy-2-picoline 1-oxide undergoes oxidation in pyridine under reflux conditions. However, direct oxidation may fail, necessitating derivatization steps (e.g., acetic anhydride treatment) to form intermediates like 3-methoxy-2-picolyl alcohol 1-oxide, which are then oxidized to yield the target compound. This approach achieves an overall yield of ~31% . Alternative routes involve the Bamford-Stevens process using p-tosylhydrazones, optimized by controlled sodium ethoxide treatment to minimize decomposition .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the substitution pattern and oxidation state. For instance, in the synthesis of 2-formyl-3-methoxypyridine 1-oxide (a related compound), NMR identified the formyl group and hemiacetal byproducts . Elemental analysis (e.g., C, H, N percentages) complements structural validation, as demonstrated in studies where calculated and observed values were compared (e.g., C: 54.19% vs. 54.02% observed) .
Q. How can researchers mitigate challenges in purifying this compound?
- Methodological Answer : Codistillation with water removes excess pyridine and selenium dioxide residues after oxidation. Methanol trituration followed by filtration isolates the crude product, though contaminants like hemiacetals may require further chromatography .
Advanced Research Questions
Q. What mechanistic insights explain the failure of direct selenium dioxide oxidation for certain precursors?
- Methodological Answer : Steric hindrance from the methoxy and methyl groups in 3-methoxy-2-picoline 1-oxide impedes selenium dioxide’s access to the methyl group. Derivatization via acetylation reduces steric effects, enabling successful oxidation of the alcohol intermediate. Computational modeling of steric parameters (e.g., Tolman cone angles) could further elucidate reactivity trends .
Q. How can cross-electrophile coupling reactions be designed using this compound as a substrate?
- Methodological Answer : The bromine atom serves as a handle for nickel- or palladium-catalyzed cross-couplings. For example, reductive coupling with 2-halomethylpyridines (as in ) could form bipyridine scaffolds. Ligand selection (e.g., bidentate P,N ligands) and controlled reaction temperatures (e.g., 50–80°C) optimize yields while minimizing debromination .
Q. What strategies resolve contradictions in reported reactivity data for halogenated pyridine 1-oxides?
- Methodological Answer : Discrepancies in reactivity may arise from competing nucleophilic aromatic substitution (SNAr) versus radical pathways. Systematic screening of solvents (e.g., DMF vs. THF), bases (e.g., K2CO3 vs. Cs2CO3), and additives (e.g., KI for iodide-mediated coupling) can clarify dominant mechanisms. Comparative studies with analogues like 5-Bromo-2-methoxy-3-methylpyridine ( ) provide further insights .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, while molecular docking assesses binding affinity to targets like p38 MAP kinase (analogous to inhibitors in ). ADMET profiling evaluates pharmacokinetic properties, such as solubility and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
